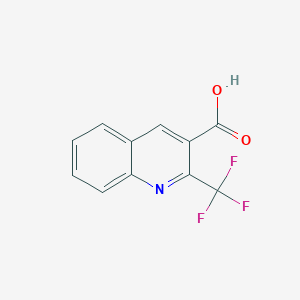

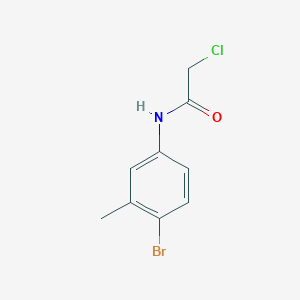

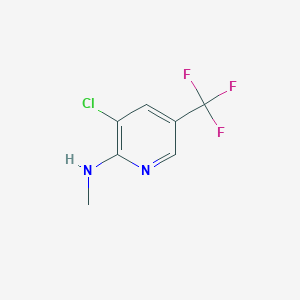

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine" is a chemical of interest due to its structural features and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the properties and synthesis of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the herbicide trifloxysulfuron, was achieved with an overall yield of 48.7% based on nicotinamide . This suggests that similar synthetic routes could potentially be adapted for the synthesis of "3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine."

Molecular Structure Analysis

The molecular structure of chloro{[N-methyl-N-(2′-pyridinecarboxamide)-N′(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) provides insights into the coordination chemistry of pyridine derivatives. The ligand in this complex exhibits a square-planar coordination with palladium, and the pyridine and amide groups are involved in bonding with the metal center . This information is relevant as it highlights the potential binding geometries and coordination behavior of pyridine rings, which are also present in "3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine."

Chemical Reactions Analysis

The reactivity of pyridine derivatives is further exemplified by the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, leading to the formation of acyclic and heterocyclic compounds . This demonstrates the versatility of pyridine-containing compounds in undergoing chemical transformations to yield a diverse array of products, which could be relevant when considering the reactivity of "3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine."

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of "3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine" are not detailed in the provided papers, the properties of structurally similar compounds can offer some insights. For example, the use of ultrasound-promoted synthesis in a green solvent like ethanol suggests that certain pyridine derivatives can be synthesized under environmentally friendly conditions, which may also apply to the compound . Additionally, the complex NMR spectrum of the palladium complex indicates that pyridine derivatives can exhibit complex spectral features, which could be anticipated for "3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine" as well.

Applications De Recherche Scientifique

Synthesis of Derivatives and Complexes

- 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is used in synthesizing various derivatives and complexes. For instance, it can undergo nucleophilic substitution with heterocyclic secondary amines to produce substituted pyridines, as demonstrated in the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives (Bradiaková et al., 2009). Similarly, the compound plays a role in the preparation of amino-pyridine pentadentate ligands for mononuclear Mn(II) complexes (Hureau et al., 2008).

In Fluorination Processes

- The chemical is instrumental in fluorination processes. For example, pyridine has been fluorinated over caesium tetrafluorocobaltate(III) to yield various polyfluoropyridines, including derivatives of 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine (Plevey et al., 1982).

In Anticancer Research

- Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from compounds like 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine, have shown potential as anticancer agents. These derivatives were found to exhibit bioactivity against various cancer cell lines (Chavva et al., 2013).

In Detection and Analysis Techniques

- The compound is used in the development of detection and analysis techniques. For instance, chemosensitive chlorophyll derivatives for optical detection of various amines have been synthesized using 3-trifluoroacetyl-131-deoxo-pyropheophorbides, indicating the compound’s utility in analytical chemistry (Tamiaki et al., 2013).

In Organic Synthesis

- It serves as a key component in organic synthesis, facilitating the creation of diverse heterocyclic compounds and functional groups. This includes reactions with N,S-dinucleophiles to form heterocyclic systems and the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines (Furin et al., 2005), (Palamarchuk et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCGPHUZEGMFAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368758 |

Source

|

| Record name | 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |

CAS RN |

89810-01-5 |

Source

|

| Record name | 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline](/img/structure/B1333505.png)

![2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1333507.png)